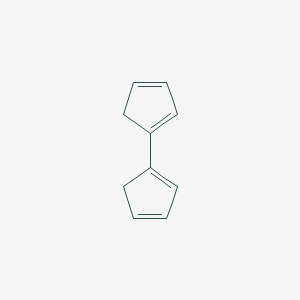
Bicyclopentadienyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclopentadienyl, also known as bis(cyclopentadienyl), is a compound that consists of two cyclopentadienyl anions bonded to a central metal atom. This compound is a member of the metallocene family, which are organometallic compounds featuring a metal sandwiched between two cyclopentadienyl rings. This compound compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclopentadienyl compounds can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with a metal salt in the presence of a base. For example, the synthesis of ferrocene, a well-known this compound compound, involves the reaction of cyclopentadiene with iron(II) chloride in the presence of potassium hydroxide . The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
Bicyclopentadienyl compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states of the central metal.
Reduction: Reduction reactions can convert the metal center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more cyclopentadienyl rings with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ferrocene can produce ferricinium ion, while substitution reactions can yield a variety of metallocene derivatives with different ligands .
科学的研究の応用
Bicyclopentadienyl compounds have a wide range of applications in scientific research:
作用機序
The mechanism of action of bicyclopentadienyl compounds involves their ability to form stable complexes with metals, which can then participate in various chemical reactions. The cyclopentadienyl rings provide a stable and flexible ligand environment, allowing the central metal to interact with other molecules and catalyze reactions. The specific molecular targets and pathways depend on the metal and the nature of the reaction .
類似化合物との比較
Bicyclopentadienyl compounds can be compared with other metallocenes, such as:
Ferrocene: Known for its stability and use in organic synthesis.
Nickelocene: Used in catalysis and as a precursor for nickel-containing materials.
Cobaltocene: Known for its redox properties and use in electrochemistry.
This compound compounds are unique due to their ability to form stable complexes with a wide range of metals, providing versatility in their applications. Their stability and reactivity make them valuable in both research and industrial settings.
特性
CAS番号 |
51900-21-1 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
1-cyclopenta-1,3-dien-1-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-5,7H,6,8H2 |
InChIキー |
VCHQGHCBFOFZJK-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=C1C2=CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


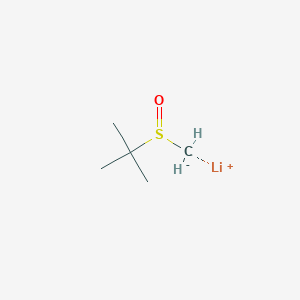

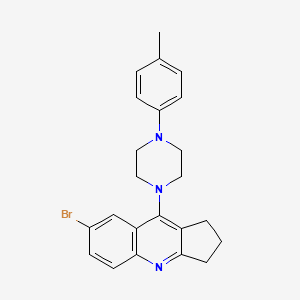
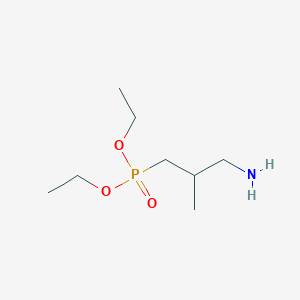
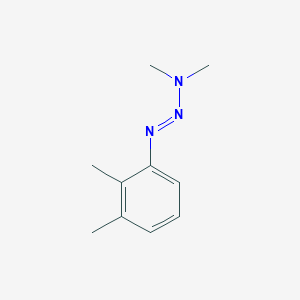
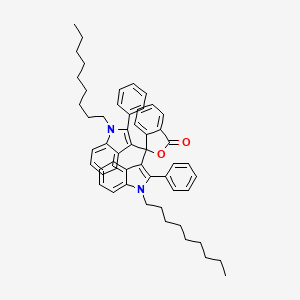
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
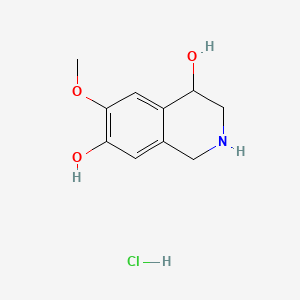
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
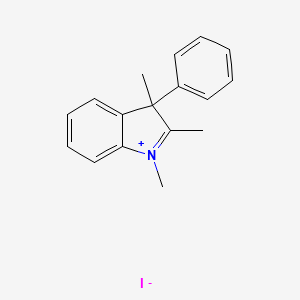
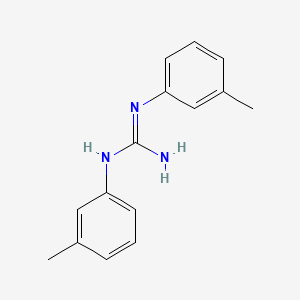

![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)
